molecular formula C21H24N2O2 B2816254 N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide CAS No. 306732-22-9

N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Cat. No.: B2816254
CAS No.: 306732-22-9
M. Wt: 336.435
InChI Key: YJPYKNNSKIFKET-UHFFFAOYSA-N
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Description

N'-Benzyl-N-(4-cyclohexylphenyl)ethanediamide is a chemical compound with the CAS Registry Number 306732-22-9 . Its molecular formula is C21H24N2O2, corresponding to a molecular weight of 336.43 g/mol . The compound can be represented by the SMILES string O=C(NC1=CC=C(C2CCCCC2)C=C1)C(NCC3=CC=CC=C3)=O . This substance is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with care, as it is associated with the hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (may cause damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . Appropriate precautionary measures should be followed, and it is typically classified under UN 3077 for transportation . While its specific applications and detailed mechanism of action in research are areas of ongoing investigation, compounds with similar diamide structures often serve as valuable building blocks or intermediates in organic synthesis and medicinal chemistry research.

Properties

IUPAC Name

N-benzyl-N'-(4-cyclohexylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(22-15-16-7-3-1-4-8-16)21(25)23-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPYKNNSKIFKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide typically involves the reaction of benzylamine with 4-cyclohexylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be summarized as follows:

  • Dissolve benzylamine in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 4-cyclohexylbenzoyl chloride to the mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for temperature control, and continuous extraction and purification methods to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Benzyl, 4-cyclohexylphenyl Amide, cyclohexyl, aryl ~350 (estimated)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methoxyphenyl, piperazinyl ethyl, 4-methylbenzoyl Amide, methoxy, piperazine, ketone ~525 (estimated)
N,N'-Bis(4-aminophenyl)ethanediamide 4-Aminophenyl (two positions) Amide, amino 270.29
Benzathine benzylpenicillin Dibenzylethylenediamine salt of benzylpenicillin β-lactam, thiazolidine, quaternary ammonium 909.07 (salt)

Key Observations:

  • Lipophilicity: The cyclohexylphenyl and benzyl groups in the target compound likely confer higher lipophilicity (LogP) compared to the hydrophilic 4-aminophenyl groups in and the polar piperazine/ketone in . This may enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Chemical Properties

  • Enzyme Interaction: Piperazine-containing derivatives like often exhibit enhanced binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to basic nitrogen atoms, whereas the target compound’s non-polar groups may favor hydrophobic targets like kinases or lipid-associated enzymes .
  • Stability: The 4-aminophenyl groups in are prone to oxidation, necessitating stabilizers in formulations. In contrast, the benzyl and cyclohexylphenyl groups in the target compound may offer greater oxidative stability .
  • Bioavailability : The salt form of ensures high bioavailability in parenteral formulations, whereas the neutral, lipophilic target compound may require prodrug strategies for optimal delivery .

Biological Activity

N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes the following:

  • Formation of the Benzylamine : Reacting benzyl chloride with cyclohexylamine.
  • Coupling Reaction : The resulting amine is then coupled with an appropriate ethylenediamine derivative.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimycobacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, a related compound, N-(4-(benzyloxy)benzyl)-4-aminoquinoline, showed minimal inhibitory concentrations (MICs) comparable to isoniazid against Mycobacterium tuberculosis .

CompoundMIC (µM)Selectivity (Vero/HepG2)
9n2.7High
9o2.8High
Unsubstituted5.8Low

These findings suggest that structural modifications can enhance the selectivity and potency of antimycobacterial agents.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound on Vero and HepG2 cell lines demonstrated that the compound exhibits selective toxicity towards M. tuberculosis, with minimal effects on mammalian cells at concentrations near its MIC .

The mechanism by which this compound exerts its biological effects may involve interference with the bacterial cell wall synthesis or inhibition of essential metabolic pathways in M. tuberculosis. Further research is required to elucidate these mechanisms fully.

Case Studies

Case Study 1: Antimycobacterial Screening
A study evaluated a series of derivatives related to this compound for their antimycobacterial properties. Compounds were screened against drug-susceptible and drug-resistant strains of M. tuberculosis, revealing promising candidates for further development .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on the SAR of similar compounds highlighted that substituents on the aromatic rings significantly affect biological activity. For instance, halogen substitutions enhanced potency, while bulky groups reduced it .

Q & A

Basic: What are the standard synthetic routes for N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Core Structure Formation : Start with a cyclohexylphenylamine precursor. Introduce the ethanediamide backbone via coupling reactions using reagents like oxalyl chloride or carbodiimides (e.g., DCC) under anhydrous conditions .

Benzyl Group Introduction : Perform benzylation via nucleophilic substitution or reductive amination, using benzyl halides or aldehydes in the presence of catalysts like Pd/C or NaBH₄ .

Purification : Optimize purity using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent pairs: ethanol/water or dichloromethane/hexane) .

Yield Optimization : Employ continuous flow reactors or automated platforms to control reaction kinetics and minimize side products .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to distinguish benzyl (δ 7.2–7.4 ppm), cyclohexyl (δ 1.0–2.5 ppm), and ethanediamide carbonyls (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Computational Modeling : Validate geometry via DFT calculations (software: Gaussian, ORCA) and compare with crystallographic data if available .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

Methodological Answer:
Address discrepancies through systematic experimental design:

Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify therapeutic windows and off-target effects .

Multi-Assay Validation :

  • Cancer Models : Use MTT assays on cell lines (e.g., HeLa, MCF-7) and apoptosis markers (Annexin V/PI staining) .
  • Anti-Inflammatory Models : Measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .

Target Specificity Profiling : Perform kinase/inhibitor screens or molecular docking to identify binding partners (e.g., COX-2, NF-κB) .

Data Normalization : Include positive controls (e.g., doxorubicin for cancer, dexamethasone for inflammation) and statistical validation (ANOVA, p<0.05) .

Advanced: What in vitro and in vivo models are suitable for studying its mechanism of action in cancer?

Methodological Answer:

  • In Vitro Models :
    • Cell Cycle Analysis : Use flow cytometry with PI staining to assess G1/S arrest .
    • Apoptosis Pathways : Quantify caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .
    • Migration/Invasion Assays : Test inhibition via Boyden chambers or wound-healing assays in metastatic lines (e.g., MDA-MB-231) .
  • In Vivo Models :
    • Xenografts : Implant human cancer cells (e.g., HCT-116) into immunocompromised mice; administer compound intraperitoneally (10–50 mg/kg) and monitor tumor volume .
    • Toxicity Screening : Evaluate liver/kidney function (ALT, BUN) and hematological parameters .

Advanced: How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be assessed preclinically?

Methodological Answer:

In Vitro ADME :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

In Vivo Pharmacokinetics :

  • Bioavailability Study : Administer orally and intravenously to rodents; collect plasma at intervals (0–24 hrs) and calculate AUC ratios .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) and autoradiography to track accumulation in organs .

Metabolite Identification : Perform HR-MS/MS and compare fragmentation patterns with synthetic standards .

Advanced: What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

Methodological Answer:

  • Process Optimization :
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to improve efficiency .
    • Solvent Selection : Replace toxic solvents (DMF) with greener alternatives (Cyrene, 2-MeTHF) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring .
  • Scale-Up Protocols : Transition from batch to flow chemistry for exothermic reactions (e.g., benzylation) to enhance safety and reproducibility .

Advanced: How can computational methods predict off-target interactions or toxicity risks?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against toxicity-associated targets (e.g., hERG, CYP450 isoforms) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituents (e.g., cyclohexyl vs. phenyl) with hepatotoxicity .
  • Transcriptomics : Analyze gene expression changes (RNA-seq) in treated cells to identify stress pathways (e.g., oxidative stress, ER stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.